tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
Description
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (CAS: 239074-29-4) is a carbamate derivative with a trans-configuration cyclohexane ring substituted with a hydroxymethyl group at the 4-position. Its molecular formula is C₁₂H₂₃NO₃, with a molecular weight of 229.32 g/mol and a topological polar surface area (TPSA) of 55.4 Ų . Key physicochemical properties include:
- LogP (octanol-water partition coefficient): 1.23 (indicating moderate lipophilicity)
- Hydrogen bond donors/acceptors: 2/3
- Synthetic accessibility score: 2.7 (moderately accessible)
- Bioavailability score: 0.55 (suggesting moderate oral bioavailability)
The compound is widely used as an intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development (e.g., CLK inhibitors) and peptidomimetic drug design . Its hydroxymethyl group enables further functionalization, such as oxidation to carboxylic acids or substitution reactions.
Properties
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h9-10,14H,4-8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNKPJPMWHKOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441088 | |
| Record name | tert-Butyl [4-(hydroxymethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239074-29-4, 223131-01-9 | |
| Record name | tert-Butyl [4-(hydroxymethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl ((1s,4s)-4-(hydroxymethyl)cyclohexyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-tert-butyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by Boc-THCM are dependent on the proteins it is used to modify. For example, it has been used to prepare C-2 hydroxyethyl imidazopyrrolo pyridines as JAK1 inhibitors. In this context, it would affect the JAK-STAT signaling pathway, which is involved in processes such as immunity, cell division, cell death, and tumor formation.
Action Environment
The action of Boc-THCM is influenced by environmental factors such as temperature and pH. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature. These conditions help maintain the stability of the compound and ensure its efficacy in protecting amine functionalities.
Biological Activity
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is a chemical compound notable for its potential biological activities and applications in medicinal chemistry. Its structural characteristics, including the hydroxymethyl group and the tert-butyl carbamate moiety, contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNO
- CAS Number : 239074-29-4
- Appearance : Transparent, colorless liquid
- Solubility : Soluble in various organic solvents
The compound features a cyclohexane ring substituted with a hydroxymethyl group at the trans-4 position, enhancing its reactivity and potential interactions with biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with active sites on enzymes, potentially inhibiting their activity and modulating biochemical pathways essential for various physiological processes. This property makes it a candidate for drug design and development .
In Vitro Studies
Research indicates that this compound exhibits notable biological activities, particularly in proteomics research. Interaction studies have focused on binding affinities with various biological targets. Preliminary findings suggest that it may influence enzyme activity, although specific mechanisms remain to be fully elucidated .
Table 1: Summary of Biological Activities
Interaction with Biological Targets
Interaction studies indicated that the compound might interact with various receptors or enzymes, influencing their activity. Further research is necessary to clarify these interactions and their implications for therapeutic use .
Applications in Medicinal Chemistry
The compound has potential applications as a therapeutic agent due to its structural features that influence biological interactions. Its derivatives are being explored for use as drug precursors or active pharmaceutical ingredients in various therapeutic contexts .
Scientific Research Applications
Pharmaceutical Development
Key Role as an Intermediate:
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in reactions that are crucial for developing drugs targeting specific biological pathways. For instance, it has been studied for its potential as a therapeutic agent in proteomics research, where its interaction with biological targets is explored .
Case Studies:
- Therapeutic Agent Development: Research indicates that this compound may interact with specific enzymes or receptors, influencing their activity. Preliminary findings suggest its potential in treating conditions that require modulation of these biological targets.
Polymer Chemistry
Enhancing Material Properties:
In polymer chemistry, this compound is utilized to formulate specialty polymers. It enhances properties such as flexibility and thermal stability, which are vital for applications in coatings and adhesives .
Data Table: Polymer Properties Enhanced by this compound
| Property | Description |
|---|---|
| Flexibility | Improved elongation at break |
| Thermal Stability | Higher glass transition temperatures |
| Adhesion | Enhanced bonding strength in coatings |
Agricultural Chemicals
Integration into Agrochemicals:
This compound can be integrated into agrochemicals to improve the efficacy of pesticides and herbicides. It enhances their stability and absorption in plants, making them more effective in agricultural applications .
Case Study:
- Pesticide Formulation: Studies have shown that formulations containing this compound exhibit improved performance compared to traditional formulations, leading to better pest control outcomes.
Cosmetic Formulations
Role as a Stabilizer:
In the cosmetics industry, this compound acts as a stabilizer or emulsifier in personal care products. This improves the texture and performance of creams and lotions .
Data Table: Cosmetic Applications
| Application | Function |
|---|---|
| Creams | Enhances texture and stability |
| Lotions | Improves emulsification |
| Personal Care Products | Acts as a stabilizer for active ingredients |
Research and Development
Versatile Building Block:
As a versatile building block, this compound is employed in various research projects aimed at exploring new chemical reactions and developing innovative materials. Its unique configuration allows researchers to investigate its reactivity under different conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical comparisons with analogs differing in substituents, stereochemistry, or functional groups:
Substituent-Driven Reactivity and Bioactivity
Hydroxymethyl vs. Bromomethyl:
- The hydroxymethyl group in the target compound allows oxidation to carboxylic acids (e.g., for prodrugs) or esterification. In contrast, the bromomethyl analog (CAS: N/A) is highly reactive in SN2 reactions, enabling alkylation of nucleophiles like amines or thiols .
- The bromo analog’s higher LogP (2.11 vs. 1.23) enhances membrane permeability but reduces solubility.
- Hydroxymethyl vs. Aminomethyl: The aminomethyl derivative (CAS: 1184918-37-3) exhibits increased polarity (TPSA: 64.3 vs. 55.4) and basicity, making it suitable for ionic interactions in drug-receptor binding . Bioactivity: Aminomethyl analogs are precursors to kinase inhibitors (e.g., imidazopyridazine-based compounds) targeting Plasmodium falciparum .
Stereochemical Effects (cis vs. trans):
Key Research Findings
- Kinase Inhibition: The target compound’s hydroxymethyl group enhances hydrogen bonding with CLK kinases, achieving IC₅₀ values < 50 nM in biochemical assays .
- Solubility Limitations: Derivatives with polar substituents (e.g., aminomethyl) show improved aqueous solubility (>5 mg/mL) compared to bromomethyl analogs (<1 mg/mL) .
- Toxicity Profile: The bromomethyl analog exhibits higher cytotoxicity (HeLa cell IC₅₀: 12 µM) due to alkylating activity, whereas the hydroxymethyl analog is less toxic (IC₅₀: >100 µM) .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate?
The compound is typically synthesized via carbamate protection of a trans-4-(hydroxymethyl)cyclohexylamine intermediate. For example, a tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like NaHCO₃ in tetrahydrofuran (THF) . Purification often involves column chromatography with solvents such as ethyl acetate/hexane mixtures to isolate the product .
Q. How is the purity and identity of this compound verified in academic research?
Analytical techniques include:
- NMR spectroscopy : ¹H NMR (300 MHz, CDCl₃) confirms the trans configuration via coupling constants (e.g., δ 3.56 ppm, J = 6.6 Hz for adjacent protons) .
- Mass spectrometry (MS) : ESI+ detects molecular ions (e.g., m/z 386 [M + H]⁺ for intermediates) .
- HPLC : Reversed-phase methods with UV detection ensure >95% purity .
Q. What are the recommended storage conditions to maintain stability?
Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, and prolonged room-temperature storage .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during its use in multi-step syntheses?
- Temperature control : Reflux in ethanol or THF at 80–100°C ensures complete conversion while avoiding decomposition .
- Catalyst selection : Palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) improve coupling efficiency in Suzuki-Miyaura reactions .
- Workup protocols : Sequential aqueous washes (brine, NH₄Cl) and drying over MgSO₄ reduce impurities .
Q. What strategies address stereochemical challenges when using this compound in chiral synthesis?
Q. How does this compound serve as an intermediate in drug discovery, particularly for kinase inhibitors?
It is a key building block for:
- Pyrimidine derivatives : Reacts with 2-chloro-5-nitropyrimidine to form intermediates for kinase inhibitors (e.g., JAK/STAT pathway targets) .
- Spirocyclic scaffolds : Cyclization reactions generate fused pyrazino[1,2-e]purin-6’-ones, which exhibit antitumor activity .
Data Analysis & Contradictions
Q. How should researchers interpret conflicting NMR data for derivatives of this compound?
Discrepancies in coupling constants (e.g., δ 3.19–3.12 ppm vs. δ 3.56 ppm) may arise from:
- Solvent effects : CDCl₃ vs. DMSO-d₆ alters peak splitting .
- Conformational flexibility : The cyclohexyl ring’s chair-flip dynamics can obscure trans configuration in low-resolution spectra .
Q. What precautions are necessary when scaling up reactions involving tert-butyl carbamates?
- Exothermic risks : Gradual addition of Boc anhydride prevents overheating .
- Safety protocols : Use PPE (gloves, goggles) and fume hoods to handle volatile solvents (THF, EtOAc) .
Methodological Applications
Q. Can this compound be used in solid-phase peptide synthesis (SPPS)?
Yes, its Boc group is compatible with Fmoc-based SPPS. The hydroxymethyl group can be functionalized with linkers (e.g., Wang resin) for peptide chain elongation .
Q. What analytical tools are critical for troubleshooting failed coupling reactions?
- TLC monitoring : Track reaction progress using silica plates with UV visualization .
- LC-MS : Identify unreacted starting materials or hydrolyzed by-products (e.g., free amine from Boc deprotection) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
